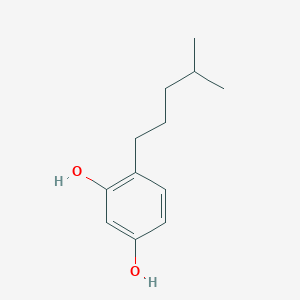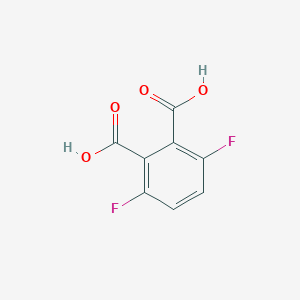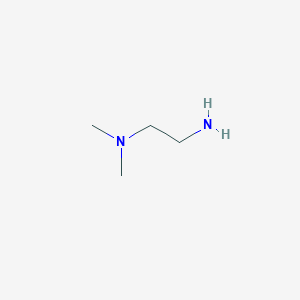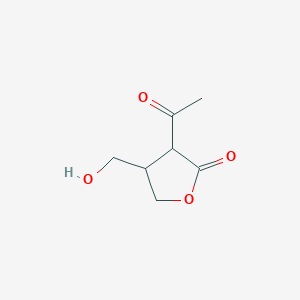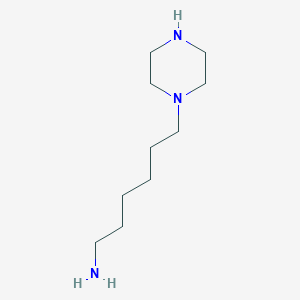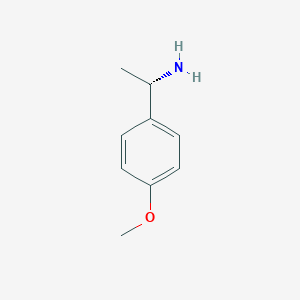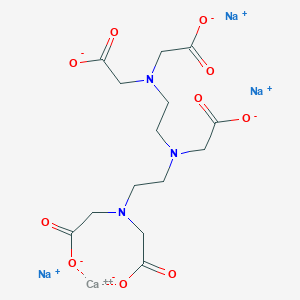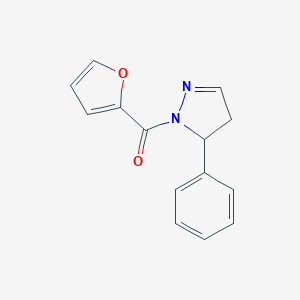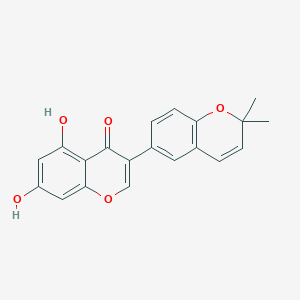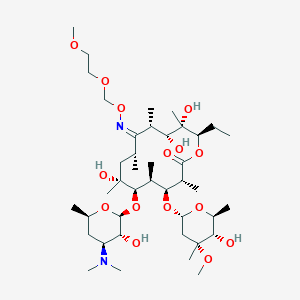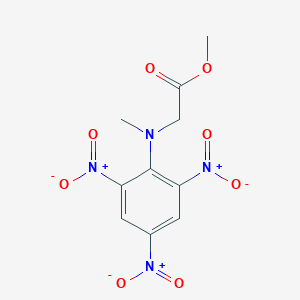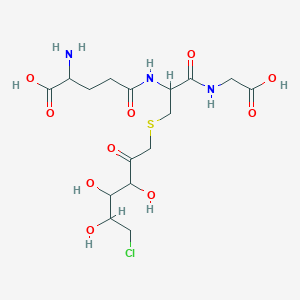
2-Methoxyequilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyequilin is a natural estrogenic compound found in plants such as red clover. It has been studied for its potential use in hormone replacement therapy due to its estrogenic properties.
Mecanismo De Acción
2-Methoxyequilin binds to estrogen receptors in the body, which can lead to various physiological effects. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve bone density by stimulating the production of osteoblasts, which are cells that build bone. It has also been shown to improve cardiovascular health by reducing inflammation and improving blood vessel function. Additionally, it has been shown to enhance cognitive function by increasing blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-Methoxyequilin is its natural origin, which makes it a potentially safer alternative to synthetic hormones. However, its limited availability and high cost can be a limitation for lab experiments.
Direcciones Futuras
Future research on 2-Methoxyequilin could focus on its potential use in cancer treatment, as well as its effects on other physiological processes such as immune function and metabolism. Additionally, further studies could investigate the optimal dose and duration of treatment with this compound for various health conditions.
Métodos De Síntesis
2-Methoxyequilin can be synthesized from equol, which is a metabolite of the soy isoflavone daidzein. Equol can be converted to this compound through a series of chemical reactions, including demethylation and cyclization.
Aplicaciones Científicas De Investigación
2-Methoxyequilin has been studied for its potential use in hormone replacement therapy. It has been shown to have estrogenic effects on bone density, cardiovascular health, and cognitive function. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
116506-46-8 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h4,9-10,12,15,20H,3,5-8H2,1-2H3/t12-,15-,19-/m0/s1 |
Clave InChI |
SDAPOCMGOIRGRQ-ODYMNIRHSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CCC4=CC(=C(C=C34)OC)O)[C@@H]1CCC2=O |
SMILES |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
SMILES canónico |
CC12CCC3C(=CCC4=CC(=C(C=C34)OC)O)C1CCC2=O |
Sinónimos |
2-methoxyequilin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



